molecular formula C20H16ClN3O4 B5429352 2-[2-chloro-4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy]acetic acid

2-[2-chloro-4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy]acetic acid

Cat. No.: B5429352
M. Wt: 397.8 g/mol
InChI Key: SWPKNKGZGPVYSB-MLPAPPSSSA-N
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Description

2-[2-chloro-4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy]acetic acid is a complex organic compound that features a benzimidazole moiety Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy]acetic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole nucleus can be synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted benzimidazole derivatives .

Scientific Research Applications

2-[2-chloro-4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets. The benzimidazole moiety allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

  • 2-aryl-4-(benzimidazol-2-yl)-1,2-dihydro[1,2,4]triazoles
  • 6-tert-butyl-2-[4-(3-chloro-pyridin-2-yl)-2-methyl-piperazin-1-yl]-1H-benzoimidazole
  • Polyhalogenobenzimidazoles

Uniqueness

What sets 2-[2-chloro-4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy]acetic acid apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano and chloro groups, along with the methoxyphenoxyacetic acid moiety, provides distinct properties that can be exploited in various applications.

Properties

IUPAC Name

2-[2-chloro-4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-11-3-4-15-16(5-11)24-20(23-15)13(9-22)6-12-7-14(21)19(17(8-12)27-2)28-10-18(25)26/h3-8H,10H2,1-2H3,(H,23,24)(H,25,26)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPKNKGZGPVYSB-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C(=C3)Cl)OCC(=O)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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